3,3,5,5-Tetramethyl-4-piperidinol
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Overview
Description
3,3,5,5-Tetramethyl-4-piperidinol is a chemical compound belonging to the class of piperidines. It is characterized by its four methyl groups attached to the piperidine ring, making it a highly sterically hindered molecule. This compound is known for its stability and is commonly used as an intermediate in the synthesis of various chemical products, including hindered amine light stabilizers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,5-Tetramethyl-4-piperidinol typically involves the hydrogenation of 3,3,5,5-Tetramethyl-4-piperidone. One common method includes the use of sodium borohydride as a reducing agent. The reaction is carried out in an organic solvent such as methanol or ethanol, under mild conditions .
Industrial Production Methods: In industrial settings, the continuous hydrogenation of 3,3,5,5-Tetramethyl-4-piperidone is often employed. This process utilizes a catalyst such as copper-chromium-alumina, with the addition of a promoter like strontium to enhance catalytic performance. The reaction is conducted at elevated temperatures (around 120°C) and pressures to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3,3,5,5-Tetramethyl-4-piperidinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,3,5,5-Tetramethyl-4-piperidone.
Reduction: The compound can be reduced further to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: 3,3,5,5-Tetramethyl-4-piperidone.
Reduction: Secondary amines.
Substitution: Various substituted piperidines.
Scientific Research Applications
3,3,5,5-Tetramethyl-4-piperidinol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethyl-4-piperidinol involves its ability to stabilize free radicals. This property is particularly useful in its role as a hindered amine light stabilizer. The compound interacts with free radicals formed during the degradation of polymers, neutralizing them and preventing further degradation. This process involves the transfer of hydrogen atoms from the piperidinol to the free radicals, forming stable, non-reactive products .
Comparison with Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinol: Similar in structure but with different substitution patterns.
2,2,6,6-Tetramethyl-4-piperidone: The ketone analog of 3,3,5,5-Tetramethyl-4-piperidinol.
3,3,5,5-Tetramethyl-4-piperidinone: Another ketone analog with similar steric hindrance.
Uniqueness: this compound is unique due to its high steric hindrance, which imparts exceptional stability and resistance to oxidative degradation. This makes it particularly valuable in applications requiring long-term stability, such as in polymers and coatings .
Properties
CAS No. |
240401-34-7 |
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Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3,3,5,5-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C9H19NO/c1-8(2)5-10-6-9(3,4)7(8)11/h7,10-11H,5-6H2,1-4H3 |
InChI Key |
HWORGAXUKTTWOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC(C1O)(C)C)C |
Origin of Product |
United States |
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